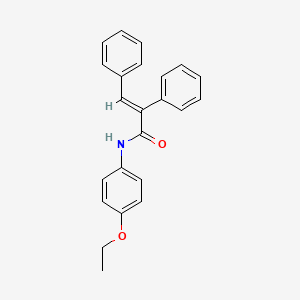

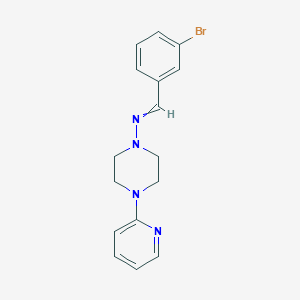

![molecular formula C15H9FN4O3S2 B5520573 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives involves complex organic synthesis routes. For instance, derivatives have been synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, utilizing EDCI/HOBt as a coupling reagent and certain intermediates like 5-flurouracil-1-yl acetic acid (Xiong Jing, 2011). Another approach involves using 3-fluoro-4-cyanophenol as primary compounds to synthesize novel acetamide derivatives (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives has been extensively studied using techniques such as NMR, IR, and MS. For example, a study provided a comprehensive analysis of the molecular structure, including vibrational assignments supported by normal coordinate analysis and potential energy distributions (S. Mary et al., 2020). These analyses offer insights into the compound's geometry and electronic structure, essential for understanding its reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving thieno[3,2-d]pyrimidin derivatives are diverse, ranging from cyclization reactions to interactions with various reagents to yield novel compounds with potential biological activities. For instance, the synthesis of compounds with antimicrobial and antitumor activities has been reported, indicating the versatility of these derivatives in chemical synthesis (Aisha Hossan et al., 2012).

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidin derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Studies often employ techniques like X-ray crystallography to elucidate the crystal structure, which provides valuable information about the compound's physical characteristics (S. Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are central to understanding the applications of thieno[3,2-d]pyrimidin derivatives. Research has shown these compounds can act as potent inhibitors against certain enzymes, indicating their potential as therapeutic agents (A. Gangjee et al., 2009).

Applications De Recherche Scientifique

Synthesis and Biological Activity

A series of pyrimidinones, oxazinones, and thieno[3,2-d]pyrimidine derivatives were synthesized to explore their antimicrobial and anti-inflammatory properties. For instance, the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings have been reported, showcasing their potential as antimicrobial agents comparable to streptomycin and fusidic acid (Hossan et al., 2012). Similarly, the anti-inflammatory activities of heterocyclic systems using different starting materials have been examined, revealing compounds with activity comparable to Prednisolone® (Amr et al., 2007; Abdulla, 2008).

Antitumor Applications

Thieno[3,2-d]pyrimidine derivatives have been explored for their antitumor activities. Synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3‐d]pyrimidines as potential thymidylate synthase inhibitors indicates a focus on antitumor agents (Gangjee et al., 2004). Additionally, novel 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and assessed for antitumor activity, demonstrating potent activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).

Orientations Futures

Propriétés

IUPAC Name |

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN4O3S2/c16-7-1-3-8(4-2-7)18-10(21)6-24-14-9(5-17)11-12(25-14)13(22)20-15(23)19-11/h1-4H,6H2,(H,18,21)(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBLLEDYZZZBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5520490.png)

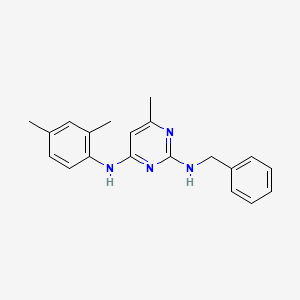

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5520508.png)

![N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide](/img/structure/B5520516.png)

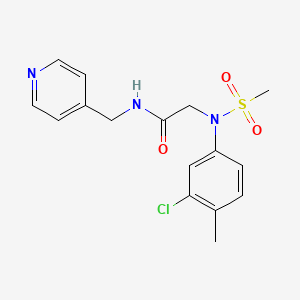

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5520519.png)

![N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5520542.png)

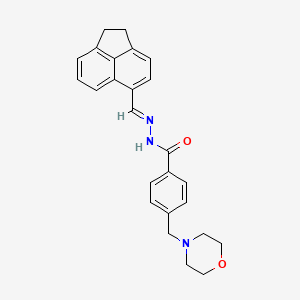

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)

![3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5520579.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520591.png)

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)